3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
VCID: VC11332661
Molecular Formula: C21H19FN4O
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine -](/images/structure/VC11332661.png)
Description |
The compound 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative. This class of compounds is widely studied for its potential therapeutic applications, particularly as inhibitors of enzymes and signaling pathways linked to diseases such as tuberculosis and cancer. The specific structure of this compound combines a pyrazolo[1,5-a]pyrimidine core with fluorophenyl and methoxyphenyl substituents, which are known to enhance biological activity through improved binding affinity and pharmacokinetics. Structural FeaturesThe molecular structure of the compound includes:
This combination of substituents is hypothesized to contribute to its biological activity by optimizing interactions with target proteins. Synthesis PathwayThe synthesis of pyrazolo[1,5-a]pyrimidines typically involves condensation reactions between substituted hydrazines and β-dicarbonyl compounds followed by cyclization. For this specific compound:
Biological ActivityPyrazolo[1,5-a]pyrimidines have been extensively studied for their pharmacological properties. The compound has potential applications in:
Experimental DataApplications in Drug DevelopmentThe compound's structural features make it a strong candidate for drug development in:
|
---|---|
Product Name | 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Molecular Formula | C21H19FN4O |
Molecular Weight | 362.4 g/mol |
IUPAC Name | 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C21H19FN4O/c1-13-11-19(24-17-5-4-6-18(12-17)27-3)26-21(23-13)20(14(2)25-26)15-7-9-16(22)10-8-15/h4-12,24H,1-3H3 |
Standard InChIKey | KHKRYZDCVYKDBG-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=C(C=C4)F |
Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=C(C=C4)F |
PubChem Compound | 46299118 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume